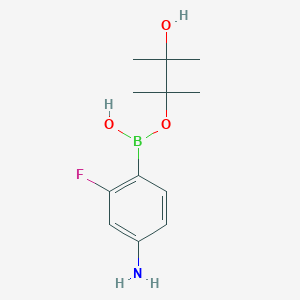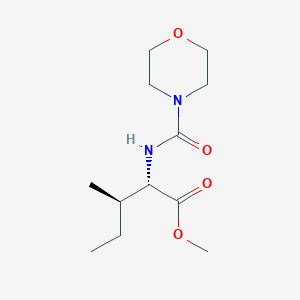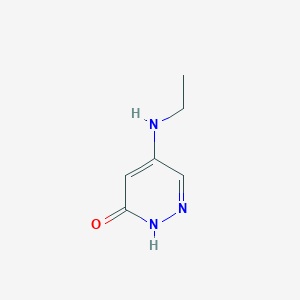
methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate is a synthetic organic compound notable for its potential applications across a wide range of scientific disciplines, including chemistry, biology, medicine, and industry. Its unique structure features a bromo-substituted triazole ring, which confers distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate typically involves the following steps:
Formation of the Triazole Ring: : Starting with 5-bromo-1H-1,2,4-triazole as a key precursor. Various synthetic routes, such as cycloaddition reactions, are employed to form the triazole ring.
Introduction of the Ester Group: : This is typically achieved via esterification reactions, involving the reaction of the triazole derivative with methyl propenoate under acidic or basic conditions to yield the final compound.
Industrial production methods involve scalable chemical synthesis processes, often optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions:
Addition Reactions: : The compound can participate in Michael addition reactions due to the presence of the electron-deficient double bond.
Oxidation and Reduction: : Though less common, the triazole ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: : Such as amines and thiols for substitution reactions.
Bases: : Such as sodium hydroxide or potassium tert-butoxide for esterification reactions.
Oxidizing/Reducing Agents: : Like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Depending on the reaction, products can include various substituted triazole derivatives, esters, and other functionalized organic molecules.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: : Used as a building block in organic synthesis to create more complex structures.
Biology
Biochemical Probes: : Employed in the study of biological systems due to its triazole functionality, which can interact with various biomolecules.
Medicine
Drug Design and Development: : The compound’s structure can be modified to develop potential pharmaceutical agents, especially targeting receptors or enzymes in the body.
Industry
Material Science: : Utilized in the development of new materials with specific properties, such as improved thermal stability or specific mechanical characteristics.
Mecanismo De Acción
The biological and chemical effects of methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate are largely due to its interaction with molecular targets, such as enzymes or receptors. The bromo-substituted triazole moiety can interact through hydrogen bonding, van der Waals forces, and other interactions, affecting the function of these molecular targets.
Comparación Con Compuestos Similares
Compared to other triazole derivatives, methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate is unique due to its specific ester functional group and bromine substitution, which confer distinct reactivity and biological properties.
List of Similar Compounds
1H-1,2,4-Triazole
5-Bromo-1H-1,2,4-triazole
Methyl 1H-1,2,4-triazole-3-carboxylate
Ethyl (2E)-3-(1H-1,2,4-triazol-3-yl)prop-2-enoate
Each of these compounds shares a structural similarity but differs in functional groups and substitutions, leading to varied applications and properties.
Propiedades
IUPAC Name |
methyl (E)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMPNKYGEMQZRP-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NNC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NNC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-but-2-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7934003.png)











